![molecular formula C24H24ClN3O4 B2535320 N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 902507-61-3](/img/structure/B2535320.png)
N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
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Overview
Description
The compound appears to contain a phenyl group (a ring of 6 carbon atoms, typical of many organic compounds) that is substituted with chlorine and methoxy groups (an oxygen atom bonded to a methyl group). The compound also seems to have an imino group (a nitrogen atom double-bonded to a carbon atom), and a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom). The rest of the name suggests a complex ring structure .
Synthesis Analysis
Without specific information or context, it’s difficult to provide a synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve multiple steps, including the formation of the ring structure, and the addition of the various functional groups .Molecular Structure Analysis
Again, without more specific information, it’s challenging to provide a detailed molecular structure analysis. The compound likely has a complex 3-dimensional structure due to the presence of the ring system .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the chlorine could potentially be replaced in a substitution reaction, and the carboxamide group might be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a chlorine atom might increase its density and boiling point compared to similar compounds without chlorine .Scientific Research Applications
Antitumor Applications
Antitumor agents, such as the ones described by Stevens et al. (1984), demonstrate the potential of specific carbamoyl-substituted imidazo-tetrazinones in treating leukemia through prodrug modifications. These compounds exhibit curative activity against L-1210 and P388 leukemia, indicating their relevance in cancer research and potential therapeutic applications (Stevens et al., 1984).
Antimicrobial Evaluation
The synthesis and evaluation of macrocyclic Schiff-bases and tricyclopolyazacarboxamides, as reported by El-Salam et al. (2012), underscore their high antimicrobial activity. These findings are crucial for developing new antimicrobial agents to combat resistant strains of bacteria, showcasing the chemical's potential in addressing public health challenges (El-Salam et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4/c1-30-19-12-20(31-2)18(11-17(19)25)27-24(29)16-10-14-9-13-5-3-7-28-8-4-6-15(21(13)28)22(14)32-23(16)26/h9-12,26H,3-8H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZHOVXCKPSJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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